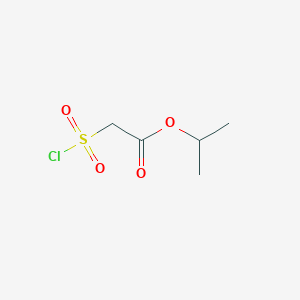

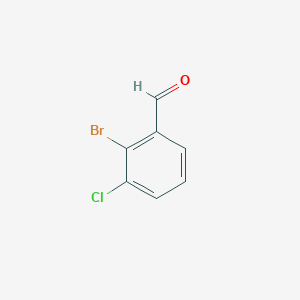

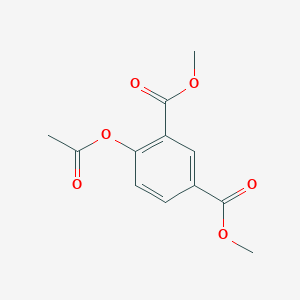

Dimethyl 4-Acetoxyisophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents involves a multi-step process that includes the preparation of the substituted phthalocyanine complexes with metals such as Zinc, Cobalt, Copper, and Nickel. These novel compounds are characterized using a variety of techniques, including electronic absorption, nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry. The synthesis process aims to explore the antioxidant and antibacterial properties of these metallophthalocyanines, which are derived from their dimethyl isophthalate starting materials .

Molecular Structure Analysis

The molecular structure of the synthesized metallophthalocyanines is determined through spectroscopic methods. The electronic absorption spectra provide insights into the electronic transitions within the molecules, while nuclear magnetic resonance (NMR) spectroscopy offers detailed information about the molecular framework and the environment of the hydrogen atoms. Infrared spectroscopy is used to identify functional groups and to confirm the presence of the phthalocyanine core and the dimethyl isophthalate substituents. Mass spectrometry provides the molecular weight and helps to confirm the molecular formula of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized metallophthalocyanines is evaluated through their antioxidant and antibacterial activities. The antioxidant activity is assessed using the DPPH free radical scavenging method and the ferrous ion chelating activity assay. The results indicate that the Co(II) and Zn(II) phthalocyanine complexes exhibit significant radical scavenging abilities, while the Co(II) and Cu(II) complexes show very strong ferrous ion chelating activities. These activities suggest that the metallophthalocyanines can participate in chemical reactions that neutralize free radicals and chelate metal ions, which are important for their potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are investigated through their synthesis via melt condensation polymerization. The molecular weight characteristics of these polymers are studied, revealing that the number-average molecular weight reaches a plateau due to intramolecular cyclization, while the weight-average molecular weight continues to increase due to ester interchange reactions. The solubility of the polymers in common organic solvents and their low intrinsic viscosities are noted, along with the degree of branching determined by quantitative 13C NMR spectroscopy. These properties are crucial for understanding the behavior of the polymers in various applications .

properties

IUPAC Name |

dimethyl 4-acetyloxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)18-10-5-4-8(11(14)16-2)6-9(10)12(15)17-3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBAKPXGINZGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634669 |

Source

|

| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71932-29-1 |

Source

|

| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.